molecular formula C21H13Cl3N2O3S B2659037 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole CAS No. 321522-28-5

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole

Cat. No.: B2659037
CAS No.: 321522-28-5
M. Wt: 479.76
InChI Key: SDINXDNDKPLFLD-UHFFFAOYSA-N
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Description

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole is a useful research compound. Its molecular formula is C21H13Cl3N2O3S and its molecular weight is 479.76. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Research has focused on the synthesis of heterocyclic compounds, including pyrazole derivatives, which are important in medicinal chemistry. For instance, Chaloner et al. (1992) explored the creation of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, which are precursors to heterocyclic o-quinodimethanes, a key structure in organic synthesis (Chaloner et al., 1992). Yokoyama et al. (1984) reported the synthesis of pharmaceutically important heteroaromatics, including pyrazoles, from methyl phenyl sulfone (Yokoyama et al., 1984).

Antimicrobial Research

A 2019 study by Alsaedi et al. highlighted the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines, which incorporated mono- and diphenylsulfonyl groups. This research is significant as it reveals the potential antimicrobial applications of such compounds (Alsaedi et al., 2019).

Antitumor Activity

Research into the antitumor properties of pyrazole derivatives has been conducted. Rostom (2006) synthesized a series of indeno[1,2-c]pyrazol(in)es with sulfonamide, sulfonylurea(-thiourea) pharmacophores, showing potential antitumor activity (Rostom, 2006).

Organic Chemistry and Reactions

Vasin et al. (2015) studied the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones, offering insights into the chemical behavior and potential applications of these compounds in organic synthesis (Vasin et al., 2015).

Crystal Structure Analysis

The crystal structure and docking studies of tetrazole derivatives related to pyrazole compounds were conducted by Al-Hourani et al. (2015), providing valuable information on the molecular structure and potential interactions of these compounds (Al-Hourani et al., 2015).

Pharmacological Research

Miah et al. (2014) researched heteroarylpyrazole arylsulfonamides as allosteric CC-chemokine receptor 4 antagonists, contributing to the understanding of the pharmacological potential of these compounds (Miah et al., 2014).

Properties

IUPAC Name

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-(4-chlorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl3N2O3S/c22-14-1-5-16(6-2-14)29-17-7-10-19(20(24)13-17)21-11-12-26(25-21)30(27,28)18-8-3-15(23)4-9-18/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDINXDNDKPLFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)C3=NN(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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